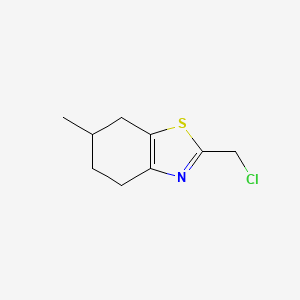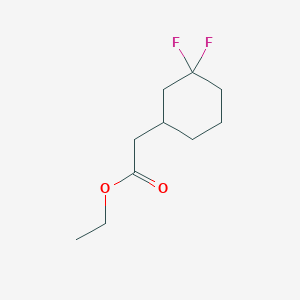![molecular formula C8H15N5S B13071686 1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiomorpholine ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring. The presence of sulfur and nitrogen atoms within its structure contributes to its reactivity and versatility in chemical reactions.
準備方法
The synthesis of 1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazole-3-amine under appropriate conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
化学反応の分析
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted triazoles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of antimicrobial, antifungal, and anticancer agents.
作用機序
The mechanism of action of 1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one: This compound features an imidazolidinone ring instead of a triazole ring, which may result in different reactivity and biological activity.
4-[2-(Thiomorpholin-4-yl)ethyl]aniline: This compound has an aniline group instead of a triazole ring, which can influence its chemical properties and applications.
1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H15N5S |
|---|---|
分子量 |
213.31 g/mol |
IUPAC名 |
1-(2-thiomorpholin-4-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H15N5S/c9-8-10-7-13(11-8)2-1-12-3-5-14-6-4-12/h7H,1-6H2,(H2,9,11) |
InChIキー |
VYXBVWHMHCFPDR-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1CCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


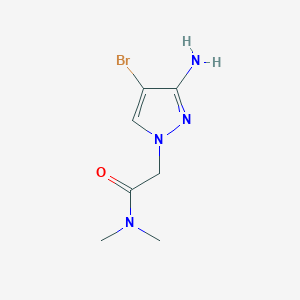

![tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13071609.png)
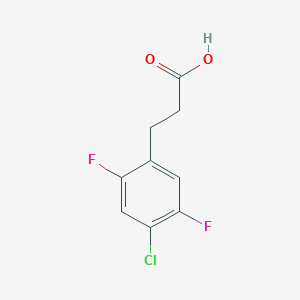
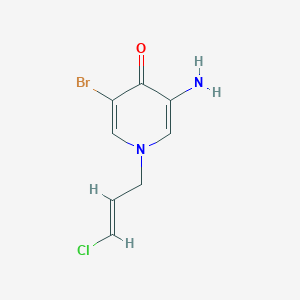
![5-Oxaspiro[2.5]octane-8-carboxylic acid](/img/structure/B13071646.png)
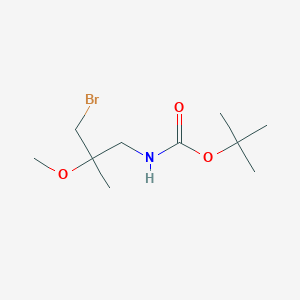
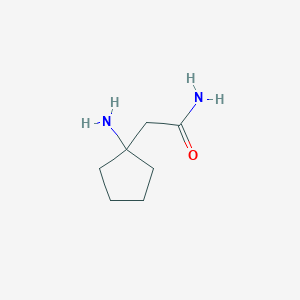
![11-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13071677.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)

